molecular formula C11H12N2O3 B13878208 Methyl 5-cyano-6-(propyloxy)-3-pyridinecarboxylate

Methyl 5-cyano-6-(propyloxy)-3-pyridinecarboxylate

Cat. No.: B13878208
M. Wt: 220.22 g/mol
InChI Key: SDAFZYIRNSEHQT-UHFFFAOYSA-N
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Description

Methyl 5-cyano-6-(propyloxy)-3-pyridinecarboxylate is a chemical compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of a cyano group at the 5-position, a propyloxy group at the 6-position, and a methyl ester group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-6-(propyloxy)-3-pyridinecarboxylate typically involves the cyanoacetylation of appropriate pyridine derivatives. One common method involves the reaction of 5-cyano-6-(propyloxy)-3-pyridinecarboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under reflux conditions to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-6-(propyloxy)-3-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The propyloxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often involve nucleophiles such as alkoxides or aryloxides in the presence of a base.

Major Products

    Oxidation: Oxo derivatives of the pyridine ring.

    Reduction: Amino derivatives of the pyridine ring.

    Substitution: Various alkoxy or aryloxy derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-cyano-6-(propyloxy)-3-pyridinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-6-(propyloxy)-3-pyridinecarboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the propyloxy and methyl ester groups contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-cyano-6-phenyl-3-pyridinecarboxylate: Similar structure but with a phenyl group instead of a propyloxy group.

    Methyl 5-cyano-6-methoxy-3-pyridinecarboxylate: Similar structure but with a methoxy group instead of a propyloxy group.

    Methyl 5-cyano-6-ethoxy-3-pyridinecarboxylate: Similar structure but with an ethoxy group instead of a propyloxy group.

Uniqueness

Methyl 5-cyano-6-(propyloxy)-3-pyridinecarboxylate is unique due to the presence of the propyloxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications where the propyloxy group plays a critical role.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 5-cyano-6-propoxypyridine-3-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-4-16-10-8(6-12)5-9(7-13-10)11(14)15-2/h5,7H,3-4H2,1-2H3

InChI Key

SDAFZYIRNSEHQT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=N1)C(=O)OC)C#N

Origin of Product

United States

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